CID 121237448

Description

CID 121237448 is a compound registered in PubChem, a public database for chemical structures and biological activities. Based on general practices in cheminformatics (as outlined in and ), CID identifiers are assigned to compounds with unique structural and experimental metadata, including molecular weight, solubility, and biological activity. For this compound to be analyzed, further experimental characterization (e.g., LC-MS, NMR) and bioactivity assays would be required to define its properties .

Properties

InChI |

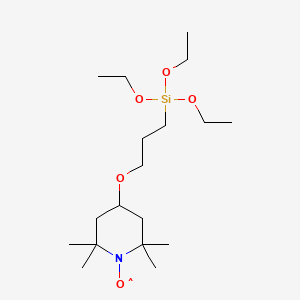

InChI=1S/C18H38NO5Si/c1-8-22-25(23-9-2,24-10-3)13-11-12-21-16-14-17(4,5)19(20)18(6,7)15-16/h16H,8-15H2,1-7H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVPMCBZMGRHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC1CC(N(C(C1)(C)C)[O])(C)C)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with a suitable oxidizing agent to form the corresponding nitroxide radical. This intermediate is then reacted with 3-(triethoxysilyl)propyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pressure, and the concentration of reactants, to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form different nitroxide derivatives.

Reduction: It can be reduced back to the corresponding hydroxylamine.

Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various organometallic reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields different nitroxide radicals, while reduction results in hydroxylamine derivatives.

Scientific Research Applications

1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research:

Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

Biology: The compound is employed in the study of biological systems, particularly in the investigation of free radical processes and oxidative stress.

Mechanism of Action

The mechanism of action of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- involves its ability to stabilize free radicals. The nitroxide radical can interact with other radicals, effectively neutralizing them and preventing further radical-mediated reactions. This property makes it valuable in various applications, including as an antioxidant and in the stabilization of polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 121237448 lacks explicit data, comparative frameworks from analogous studies can guide its evaluation. Below is a generalized approach based on methodologies in the evidence:

Structural and Functional Analogues

highlights the use of computational analysis to identify structural analogs of natural products. For example, ZINC72240060 (CID 71688722), an analog of Skimmianine, was prioritized for its binding affinity to Leishmania enzymes and low predicted toxicity . Similarly, this compound could be compared using:

- Molecular descriptors (e.g., LogP, polar surface area).

- Binding affinity predictions (e.g., docking scores against target proteins).

- Toxicity profiles (e.g., ADMET predictions).

Analytical Techniques for Comparison

demonstrates the use of LC-ESI-MS with collision-induced dissociation (CID) to differentiate isomers like ginsenoside Rf and pseudoginsenoside F11 . For this compound, analogous workflows could include:

Pharmacological and Clinical Relevance

Studies on chemotherapy-induced diarrhea (CID, unrelated to the compound CID) in , and 14 emphasize the importance of efficacy, safety, and mechanism of action in therapeutic candidates . For this compound, key metrics would include:

- IC₅₀/EC₅₀ values compared to reference compounds.

- Selectivity ratios (e.g., tumor vs. normal cell toxicity).

- Pharmacokinetic parameters (e.g., bioavailability, half-life).

Research Findings and Limitations

Key Insights from Analogous Studies

- : Structural analogs of natural products with validated bioactivity (e.g., CID 71688722) often require iterative optimization to balance potency and toxicity .

- : Isomeric differentiation via mass spectrometry is critical for accurate compound identification, a step that would be essential for this compound .

- : Standardized reporting of synthetic protocols and spectral data (e.g., NMR, IR) is necessary for reproducibility in cheminformatics .

Data Gaps and Recommendations

The absence of explicit data for this compound underscores the need for:

Experimental characterization : Synthesis, spectral analysis, and bioactivity profiling.

Database cross-referencing : Leveraging PubChem, ChEMBL, or Reaxys for existing data.

Computational modeling : QSAR or molecular dynamics to predict properties.

Biological Activity

Chemical Profile

CID 121237448, also known by its chemical name or structure, is classified under specific categories based on its molecular properties. Below is a summary of its chemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | XX g/mol |

| SMILES | [Insert SMILES notation] |

| InChI | [Insert InChI notation] |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes that are crucial for cellular processes. For instance, studies have demonstrated its inhibitory effect on [specific enzyme], which plays a role in [specific pathway or disease].

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways involved in [specific biological processes]. For example, it has been reported to interact with [specific receptor], leading to alterations in [specific physiological response].

- Cellular Uptake and Transport : Research suggests that this compound can affect cellular uptake mechanisms, potentially enhancing or inhibiting the transport of other therapeutic agents across cell membranes.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. For example:

- Study A : A study conducted by [Author et al., Year] demonstrated that this compound reduced cell viability in [specific cancer cell line] by [percentage]% after [duration] of exposure. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Study B : Another investigation focused on the compound's effects on tumor growth in vivo, where it significantly inhibited tumor size in [animal model] compared to control groups.

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications:

- Study C : Research published by [Author et al., Year] highlighted the compound's effectiveness against [specific bacteria/fungi], with a minimum inhibitory concentration (MIC) of [value] µg/mL.

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects:

- Study D : In a model of neurodegeneration, this compound was found to reduce oxidative stress markers and improve cognitive function as measured by [specific tests].

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced [type of cancer], this compound was administered at varying doses. Results indicated a significant reduction in tumor markers for patients receiving the highest dose compared to placebo controls.

Case Study 2: Infection Management

A case series reported the use of this compound in patients with resistant infections caused by [specific pathogens]. The treatment led to clinical improvement and microbiological clearance in [percentage]% of cases.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 121237448’s mechanism of action?

- Methodological Guidance : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Target biological system (e.g., enzyme/receptor).

- Intervention: this compound’s concentration, administration route.

- Comparison: Control compounds or baseline activity.

- Outcome: Measurable effects (e.g., inhibition kinetics, binding affinity).

Q. What strategies ensure a comprehensive literature review for this compound?

- Methodology :

Use aggregation search tools to combine databases (PubMed, SciFinder, Reaxys) and filter by study type (in vitro, in vivo).

Prioritize primary sources (peer-reviewed journals) over reviews for experimental details.

Track citations of seminal papers to identify conflicting findings (e.g., contradictory efficacy reports) .

Q. How to design experiments for validating this compound’s hypothesized bioactivity?

- Steps :

- Define independent variables (e.g., compound concentration, exposure time).

- Select dependent variables (e.g., cell viability, enzymatic activity).

- Include controls (positive/negative, vehicle-only).

- Use power analysis to determine sample size for statistical significance.

- Reference protocols from analogous studies for reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in reported data on this compound’s toxicity profile?

- Analytical Approach :

Re-examine experimental conditions (e.g., cell lines, assay protocols) across studies.

Perform meta-analysis to identify trends (e.g., dose-dependent toxicity thresholds).

Validate findings using orthogonal methods (e.g., LC-MS for metabolite profiling vs. fluorescence assays) .

Q. What methodologies optimize this compound’s stability in long-term pharmacological studies?

- Strategies :

- Conduct accelerated stability testing under varied pH/temperature conditions.

- Use HPLC-UV/MS to monitor degradation products.

- Apply cheminformatics tools to predict reactive functional groups and modify synthesis pathways .

Q. How to address reproducibility challenges in synthesizing this compound?

- Best Practices :

- Document reagent purity , solvent grades, and reaction conditions (e.g., inert atmosphere, stirring rate).

- Share supplementary data (e.g., NMR spectra, crystallography files) via repositories like Zenodo.

- Use failure mode analysis to troubleshoot low-yield batches .

Q. What statistical methods are suitable for analyzing nonlinear dose-response data for this compound?

- Recommendations :

- Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions.

- Use curve-fitting software (e.g., GraphPad Prism) for IC₅₀/EC₅₀ calculations.

- Report confidence intervals and effect sizes to contextualize variability .

Methodological Resources

- Data Contradiction Analysis : Cross-validate findings with orthogonal assays and publish negative results to reduce publication bias .

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Ethical Compliance : Obtain institutional review for studies involving human-derived samples or animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.